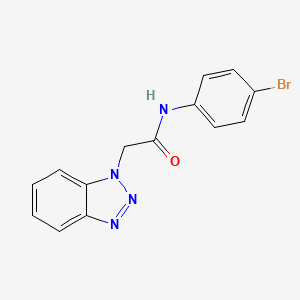![molecular formula C22H28N2O3 B5671969 1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]-1,4-diazepan-6-ol](/img/structure/B5671969.png)
1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]-1,4-diazepan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Diazepines, a class of heterocyclic compounds, have been widely studied due to their varied biological activities and synthetic versatility. The specific compound falls within this category, featuring a diazepine ring as a core structural element.
Synthesis Analysis
Mehranpour, Hashemnia, and Shayan (2011) discuss the synthesis of novel 1,4-diazepinium salts, which are structurally related to the compound of interest (Mehranpour, Hashemnia, & Shayan, 2011).
Shaabani et al. (2009) provide insights into a novel synthetic method for benzo[b][1,5]diazepine derivatives, closely related to the chemical structure (Shaabani et al., 2009).
Molecular Structure Analysis
- Fernández et al. (1991) explore the molecular structure of 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13–7]decane derivatives, which offer a relevant comparison for understanding the molecular structure of the compound (Fernández et al., 1991).
Chemical Reactions and Properties
- Gorringe et al. (1969) discuss reactions and properties of 2,3-dihydro-1H-1,4-diazepines, which are structurally similar and can provide insights into the chemical behavior of the compound (Gorringe et al., 1969).
Physical Properties Analysis
- Sethuvasan et al. (2016) conducted a study on N-benzyl-2,7-diphenyl-1,4-diazepan-5-ones, providing data that can be relevant for understanding the physical properties of similar compounds (Sethuvasan et al., 2016).
Chemical Properties Analysis
- Kato, Harada, and Morie (1995) offer a synthesis route for a related compound, 6-amino-1-benzyl-4-methylhexahydro-1H-1,4-diazepine, which can shed light on the chemical properties of similar structures (Kato, Harada, & Morie, 1995).
Propriétés
IUPAC Name |
1-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-2-(2,3-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-17-7-6-10-21(18(17)2)27-16-22(26)24-12-11-23(14-20(25)15-24)13-19-8-4-3-5-9-19/h3-10,20,25H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTOHPXUPNDEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N2CCN(CC(C2)O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

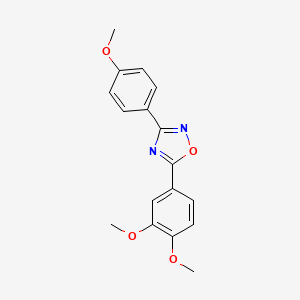
![(2,3-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5671901.png)
![7-(2,1,3-benzoxadiazol-4-ylmethyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5671907.png)
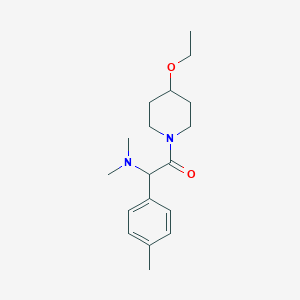
![N-cyclopropyl-4'-[2-(dimethylamino)-2-oxoethyl]biphenyl-3-carboxamide](/img/structure/B5671930.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(3,5-dimethoxybenzyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5671932.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2E)-3-phenylprop-2-enoyl]piperidine](/img/structure/B5671939.png)

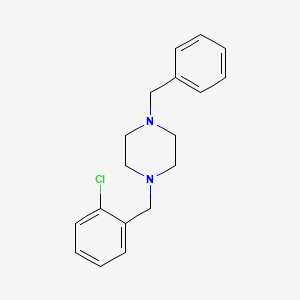
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5671961.png)
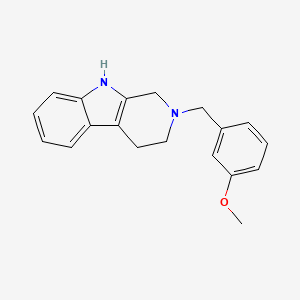
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(dimethylamino)sulfonyl]piperidin-3-yl}propanamide](/img/structure/B5671986.png)
![2-methylimidazo[1,2-c]quinazolin-3-yl acetate](/img/structure/B5671987.png)
